molecular formula C7H10N6 B13098495 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine

Cat. No.: B13098495
M. Wt: 178.20 g/mol
InChI Key: CYYSQUZYRZEABI-UHFFFAOYSA-N
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Description

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of reactions and applications, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(1H-Imidazol-2-yl)pyridine
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-

Uniqueness

Compared to similar compounds, 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinyl)pyrimidine is unique due to its combined imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications in various fields .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-2-pyrimidin-2-ylhydrazine

InChI

InChI=1S/C7H10N6/c1-2-8-6(9-3-1)12-13-7-10-4-5-11-7/h1-3H,4-5H2,(H,8,9,12)(H2,10,11,13)

InChI Key

CYYSQUZYRZEABI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NNC2=NC=CC=N2

Origin of Product

United States

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